molecular formula C13H13NO2 B1347402 Ethyl 2-methylquinoline-4-carboxylate CAS No. 7120-26-5

Ethyl 2-methylquinoline-4-carboxylate

Cat. No. B1347402
CAS RN: 7120-26-5
M. Wt: 215.25 g/mol
InChI Key: QLDHESIQYKWVIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including EMQC, has been extensively studied. Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still widely used today. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of EMQC is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . This core is substituted at the 2-position with a methyl group and at the 4-position with a carboxylate ester.


Chemical Reactions Analysis

Quinoline derivatives, including EMQC, can undergo a variety of chemical reactions. They participate in both electrophilic and nucleophilic substitution reactions . For example, the Doebner–von Miller reaction is a well-known method for the synthesis of 2-methylquinoline derivatives .


Physical And Chemical Properties Analysis

EMQC has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, including Ethyl 2-methylquinoline-4-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have been found to exhibit anticancer activity . This makes Ethyl 2-methylquinoline-4-carboxylate a potential candidate for the development of new anticancer drugs.

Antioxidant Activity

Quinoline derivatives also show antioxidant activity . This suggests that Ethyl 2-methylquinoline-4-carboxylate could be used in the development of antioxidant drugs or supplements.

Anti-inflammatory Activity

Quinoline derivatives have been found to possess anti-inflammatory properties . Therefore, Ethyl 2-methylquinoline-4-carboxylate could potentially be used in the treatment of inflammatory diseases.

Antimalarial Activity

Quinoline derivatives, such as 4-[2-(Diethylamino) ethylamino] quinolin-7-ol, exhibit antiplasmodial activity . This suggests that Ethyl 2-methylquinoline-4-carboxylate could be explored for its potential antimalarial applications.

Industrial Chemistry

Quinolines have a variety of applications in synthetic organic chemistry as well as in the field of industrial chemistry . Ethyl 2-methylquinoline-4-carboxylate, as a quinoline derivative, could therefore have potential applications in these fields.

Light Emitting Metal Complexes

Polysubstituted quinoline derivatives such as 8-hydroxyquinoline and quinoline-8-thiol have been used to produce metal complexes which emit light . This suggests that Ethyl 2-methylquinoline-4-carboxylate could potentially be used in the development of light-emitting devices or materials.

Pharmaceutical Intermediate

Ethyl 2-methylquinoline-4-carboxylate is used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical compounds.

Future Directions

Quinoline derivatives, including EMQC, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for EMQC could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

ethyl 2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDHESIQYKWVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360079
Record name ethyl 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylquinoline-4-carboxylate

CAS RN

7120-26-5
Record name ethyl 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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